molecular formula C24H18N2O2S B5230510 N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}-4-biphenylcarboxamide

N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}-4-biphenylcarboxamide

Cat. No. B5230510
M. Wt: 398.5 g/mol
InChI Key: UHYSRTRNHRDMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}-4-biphenylcarboxamide, also known as HNHA, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. HNHA is a member of the class of compounds known as thioamides, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}-4-biphenylcarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation, cell proliferation, and viral replication. This compound has been found to interact with a range of molecular targets, including cyclooxygenase-2, nuclear factor kappa B, and the hepatitis C virus protease.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to reduce the proliferation of cancer cells. This compound has also been found to inhibit the replication of the hepatitis C virus and to improve liver function in animal models of liver disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}-4-biphenylcarboxamide in lab experiments is its broad range of biological activities, which make it a potentially useful tool for investigating a variety of disease processes. However, one limitation is that this compound is a relatively complex compound that requires specialized synthesis methods and purification techniques, which can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}-4-biphenylcarboxamide. One area of interest is the development of this compound-based therapeutics for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of interest is the use of this compound as a diagnostic tool for certain diseases, such as liver disease and viral infections. Finally, further research is needed to fully elucidate the mechanism of action of this compound and to identify additional molecular targets for this compound.

Synthesis Methods

N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}-4-biphenylcarboxamide can be synthesized through a multi-step process involving the reaction of 5-hydroxy-1-naphthylamine with carbon disulfide, followed by the reaction of the resulting product with 4-biphenylcarboxylic acid. The final product is obtained through a series of purification steps.

Scientific Research Applications

N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}-4-biphenylcarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been investigated for its potential use as a diagnostic tool for certain diseases.

properties

IUPAC Name

N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2S/c27-22-11-5-8-19-20(22)9-4-10-21(19)25-24(29)26-23(28)18-14-12-17(13-15-18)16-6-2-1-3-7-16/h1-15,27H,(H2,25,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYSRTRNHRDMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC4=C3C=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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